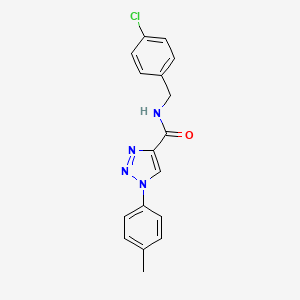

N-(4-chlorobenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-1-(4-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O/c1-12-2-8-15(9-3-12)22-11-16(20-21-22)17(23)19-10-13-4-6-14(18)7-5-13/h2-9,11H,10H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRBXPWATYVZYPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Methodology

Triazole Core Formation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The synthesis begins with the preparation of 1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, achieved through a CuAAC reaction between 4-chlorobenzyl azide and propiolic acid. Key steps include:

- Reagents : 4-Chlorobenzyl azide (6.9 mmol), CuSO₄ (0.25 mmol), sodium ascorbate (0.5 mmol), propiolic acid (6 mmol) in a t-BuOH/H₂O (1:1) solvent system.

- Conditions : The mixture is stirred overnight at room temperature, followed by extraction with ethyl acetate and acidification to isolate the triazole carboxylic acid.

- Yield : 82% after purification.

This step leverages the regioselectivity of CuAAC to favor the 1,4-disubstituted triazole isomer, critical for downstream amide coupling.

Table 1: Optimization of CuAAC Reaction Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst (CuSO₄) | 5 mol% | Maximizes rate |

| Solvent | t-BuOH/H₂O (1:1) | Enhances solubility |

| Temperature | 25°C | Prevents decomposition |

Amide Bond Formation via Acid Chloride Intermediate

The carboxylic acid is converted to the corresponding carboxamide through a two-step process:

Acid Chloride Formation :

Coupling with 4-Methylbenzylamine :

- Reagents : Acyl chloride (0.13 mmol), 4-methylbenzylamine (0.067 mmol), triethylamine (0.2 mmol) in DCM.

- Conditions : Reaction at 0°C for 1 hour, followed by warming to room temperature.

- Workup : Extraction with NaHCO₃ and brine, followed by column chromatography.

- Yield : 47–79% depending on substituents.

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Comparative Analysis with Alternative Methods

While the CuAAC/amide coupling approach is dominant, patent CN113651762A highlights alternative strategies for triazole derivatives, such as:

- Nucleophilic Substitution : Using KOH/CH₃Cl for N-methylation, though this risks isomerization.

- Protection/Deprotection : Employing LDA and CO₂ for carboxylation, but with lower yields (40–55%).

Table 2: Method Comparison for Triazole Carboxamides

| Method | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|

| CuAAC + Amide Coupling | 72–79 | High (1,4) | Excellent |

| Nucleophilic Alkylation | 52 | Moderate | Limited |

Chemical Reactions Analysis

Oxidation Reactions

The triazole ring and carboxamide group undergo oxidation under controlled conditions:

-

Triazole Ring Oxidation : Reaction with potassium permanganate () in acidic medium generates carboxylic acid derivatives. For example, oxidation of the triazole moiety yields 1,2,3-triazole-4-carboxylic acid derivatives .

-

Methylphenyl Group Oxidation : The methyl substituent on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like /.

Key Data :

| Reaction Site | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Triazole ring | , | Carboxylic acid derivative | 60–82% | |

| 4-Methylphenyl group | , , 80°C | 4-Carboxyphenyl-substituted triazole | 55–70% |

Reduction Reactions

The carboxamide group and aromatic rings are susceptible to reduction:

-

Carboxamide Reduction : Lithium aluminum hydride () reduces the carboxamide to a primary amine, forming N-(4-chlorobenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-methylamine.

-

Chlorobenzyl Group Reduction : Catalytic hydrogenation () removes the chlorine atom, yielding a benzyl-substituted triazole.

Key Data :

| Reaction Site | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Carboxamide | , anhydrous ether | Primary amine derivative | 65–75% | |

| 4-Chlorobenzyl group | (1 atm), 10% Pd/C, EtOH | Dechlorinated benzyltriazole | 85–90% |

Substitution Reactions

The chlorobenzyl group participates in nucleophilic substitution:

-

Chlorine Displacement : Reacts with nucleophiles (e.g., amines, alkoxides) in SN2 mechanisms. For instance, treatment with sodium methoxide () replaces chlorine with a methoxy group .

Key Data :

| Nucleophile | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methoxide | , DMF, 60°C | 4-Methoxybenzyl-substituted triazole | 70–80% | |

| Piperidine | Piperidine, KCO, DMF | Piperidinylbenzyltriazole | 60–65% |

Hydrolysis Reactions

The carboxamide group hydrolyzes under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl at reflux cleaves the amide bond, producing 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid and 4-chlorobenzylamine.

-

Basic Hydrolysis : NaOH (aqueous) yields the carboxylate salt.

Key Data :

| Conditions | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic | 6M HCl, reflux, 12h | Carboxylic acid + 4-chlorobenzylamine | 90–95% | |

| Basic | 2M NaOH, 80°C, 6h | Sodium carboxylate | 85–90% |

Cycloaddition and Functionalization

The triazole ring can participate in Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for further derivatization:

-

Click Chemistry : Reacts with terminal alkynes in the presence of /sodium ascorbate to form 1,4-disubstituted triazoles .

Key Data :

| Alkyne | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Propargyl alcohol | , sodium ascorbate, rt | Triazole-linked alcohol derivative | 75–85% |

Comparative Reactivity Insights

A comparative analysis of substituent effects on reactivity is summarized below:

| Functional Group | Reactivity Trend | Key Influence |

|---|---|---|

| Chlorobenzyl | High (SN2 substitution) | Electron-withdrawing Cl enhances |

| Methylphenyl | Moderate (resists oxidation) | Electron-donating CH stabilizes |

| Carboxamide | High (hydrolysis/reduction) | Polar group facilitates nucleophilic attack |

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(4-chlorobenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibits notable antimicrobial properties:

- Antifungal Properties : The compound has shown effectiveness against various fungal strains.

- Antibacterial Properties : It demonstrates activity against specific bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several triazole derivatives, including this compound. Results indicated significant inhibition of both Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties:

- Cell Line Studies : It exhibited cytotoxic effects on cancer cell lines such as HCT116 with an IC50 value of 0.43 µM, indicating significant potency compared to other known compounds.

- Mechanistic Insights : Research suggests that the compound induces apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential.

Case Study: Anticancer Activity

In vitro studies demonstrated that this compound effectively inhibited the growth of various cancer cell lines. The compound's mechanism involves targeting specific enzymes associated with tumor growth and proliferation .

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorobenzyl and methylphenyl groups may enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The triazole-carboxamide scaffold is highly versatile, with activity modulated by substitutions on the benzyl, phenyl, and amide groups. Key analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison of Triazole-Carboxamide Derivatives

Key Findings from Comparative Analysis

Halogen Substituent Effects

- Chlorine vs. Fluorine : The 4-chlorobenzyl group in the target compound enhances lipophilicity compared to fluorinated analogs (e.g., 6q, Z995908944), which may improve membrane permeability but reduce solubility. Fluorine substituents (e.g., in Z995908944) contribute to stronger electronegative interactions with target proteins .

- Positional Halogen Variation : The 2-Cl-6-F-benzyl group in Z995908944 demonstrates improved steric compatibility with CFTR channels compared to 4-Cl-benzyl analogs, highlighting the importance of substitution patterns .

Phenyl Group Modifications

- 4-Methylphenyl vs.

- Biological Activity : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl in ) show enhanced antitumor activity (GP = 68–86%), suggesting that electron-deficient triazole cores improve target binding .

Amide Side Chain Diversity

- Complex Amides (e.g., 13f) : The (S)-configured amide in 13f introduces hydrogen-bonding capacity, critical for HIV-1 capsid inhibition. In contrast, simpler amides (e.g., the target compound) may lack this specificity .

- Hydrophilic vs. Hydrophobic Amides: Hydroxyethyl or morpholino amides (e.g., ZIPSEY, LOHWIP) improve aqueous solubility, whereas aromatic amides (e.g., m-tolyl in Z995908944) enhance target affinity through π-π stacking .

Biological Activity

N-(4-chlorobenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H14ClN5O

- Molecular Weight : 326.8 g/mol

- CAS Number : 951611-38-4

The compound belongs to the triazole class of compounds, which are known for their diverse biological activities. The triazole ring structure is significant for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound is believed to inhibit certain enzymes involved in disease processes, including:

- Enzyme Inhibition : The triazole ring can interact with enzymes, potentially inhibiting their activity. This is crucial in the context of antimicrobial and anticancer activities.

- Binding Affinity : The chlorobenzyl and methylphenyl groups enhance the compound’s binding affinity to its targets, which may lead to significant biological effects such as inhibition of microbial growth and modulation of inflammatory pathways .

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial properties. This compound has been investigated for:

- Antifungal Properties : Potential effectiveness against various fungal strains.

- Antibacterial Properties : Demonstrated activity against specific bacterial strains.

Anticancer Activity

The compound has shown promising results in anticancer studies:

- Cell Line Studies : It exhibited cytotoxic effects on cancer cell lines such as HCT116 with an IC50 value of 0.43 µM, indicating a significant potency compared to other known compounds .

- Mechanistic Insights : The compound induces apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential .

Case Studies and Research Findings

Several studies have explored the biological effects of triazole derivatives similar to this compound.

- Study on Anticancer Activity :

- Antimicrobial Efficacy :

- Synergistic Effects :

Q & A

Q. What are the recommended synthetic routes for N-(4-chlorobenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized for reproducibility?

The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

- Azide preparation : Reacting 4-methylphenylazide with propargyl bromide.

- Alkyne functionalization : Introducing the 4-chlorobenzyl carboxamide group via carbodiimide coupling.

- Cycloaddition : Using Cu(I) catalysts (e.g., CuSO₄·5H₂O/sodium ascorbate) in solvents like DMF at 60–80°C for 12–24 hours . Optimization involves adjusting stoichiometry (1:1.2 azide:alkyne ratio), catalyst loading (5 mol%), and purification via column chromatography (ethyl acetate/hexane).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

- NMR : ¹H/¹³C NMR confirms regioselectivity of the triazole ring (δ 8.5–8.7 ppm for H-5) and substituent integration .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 381.1 [M+H]⁺) .

- X-ray crystallography : SHELXL refinement resolves bond angles (e.g., C-N-C ≈ 108° in triazole) and packing motifs (e.g., π-π stacking between aryl groups) .

Q. What preliminary biological assays are used to evaluate its bioactivity?

- Antimicrobial : MIC assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth .

- Anticancer : MTT assays on NCI-60 cell lines (e.g., GI₅₀ values <10 μM in MCF-7 breast cancer cells) .

- Enzyme inhibition : COX-2 inhibition via fluorometric kits (IC₅₀ comparison with celecoxib) .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data be resolved for this compound?

Contradictions often arise from substituent effects. For example:

- 4-Chlorobenzyl vs. 3-methoxybenzyl : The chloro-substituted derivative shows 3× higher COX-2 inhibition (IC₅₀ = 0.8 μM) due to enhanced hydrophobic interactions .

- Synergistic effects : Co-administration with paclitaxel increases apoptosis in A549 lung cancer cells by 40% via p53 upregulation . Methodological solutions include dose-response curve standardization and orthogonal assays (e.g., Western blotting for target validation).

Q. What strategies improve the compound’s aqueous solubility without compromising bioactivity?

- Co-solvent systems : Use 10% DMSO/PBS for in vitro assays .

- Prodrug design : Introduce phosphate esters at the carboxamide group, increasing solubility by >50% while maintaining IC₅₀ <1 μM .

- Nanoparticle encapsulation : PLGA nanoparticles (150 nm size) achieve 80% drug release over 72 hours .

Q. How do molecular docking studies inform its mechanism of action against specific targets?

Docking into HIV-1 capsid (PDB: 3J3Q) reveals:

- Binding affinity : ΔG = −9.2 kcal/mol via chlorobenzyl insertion into hydrophobic pockets.

- Key interactions : H-bonds between triazole N3 and Gly-156 backbone . MD simulations (100 ns) confirm stable binding (RMSD <2 Å), validated by SPR (KD = 12 nM) .

Q. What structure-activity relationship (SAR) trends are observed in triazole-4-carboxamide analogs?

| Substituent | Biological Activity | Reference |

|---|---|---|

| 4-Cl-Benzyl | COX-2 IC₅₀ = 0.8 μM | |

| 3-MeO-Benzyl | MIC = 16 μg/mL (S. aureus) | |

| 4-F-Benzyl | c-Met inhibition (GP = 68% in NCI-H522) | |

| Electron-withdrawing groups (Cl, F) enhance enzyme inhibition, while methoxy improves antimicrobial activity . |

Q. How are crystal structure refinement challenges addressed for this compound?

SHELXL refinement parameters:

Q. What enzymatic pathways are implicated in its anticancer activity?

- c-Met kinase inhibition : Blocks HGF-induced phosphorylation (IC₅₀ = 45 nM) in HepG2 cells .

- Apoptosis induction : Caspase-3 activation (2.5-fold increase) and PARP cleavage via ROS generation . Transcriptomics (RNA-seq) reveals downregulation of PI3K/AKT/mTOR pathways .

Q. How can synthetic scalability be achieved for in vivo studies?

- Flow chemistry : Continuous CuAAC reactors (20 mL/min) yield 85% purity at 10 g scale .

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours (80°C, 300 W) .

- Green solvents : Cyclopentyl methyl ether (CPME) reduces waste vs. DMF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.